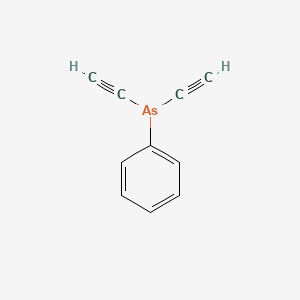
Diethynyl(phenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethynyl(phenyl)arsane is an organoarsenic compound characterized by the presence of two ethynyl groups attached to a phenyl ring, with arsenic as the central atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethynyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine with acetylene under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diethynyl(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides, which may involve reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert this compound to its corresponding hydrides using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Arsenic hydrides.
Substitution: Various substituted phenylarsine derivatives.
Scientific Research Applications
Diethynyl(phenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: this compound is investigated for its potential in materials science, particularly in the development of molecular electronics and conductive polymers
Mechanism of Action
The mechanism of action of diethynyl(phenyl)arsane involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can lead to the formation of covalent bonds with other molecules, influencing various chemical pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in studies of molecular electronics .
Comparison with Similar Compounds
Diethynylbenzene: Similar in structure but lacks the arsenic atom, leading to different chemical properties and reactivity.
Triphenylarsine: Contains three phenyl groups attached to arsenic, differing in its steric and electronic properties.
Phenylacetylene: Similar ethynyl group but without the arsenic atom, resulting in different reactivity and applications
Uniqueness: Its ability to form stable molecular junctions and participate in electron transfer processes makes it particularly valuable in the field of molecular electronics .
Properties
CAS No. |
123865-46-3 |
|---|---|
Molecular Formula |
C10H7As |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
diethynyl(phenyl)arsane |
InChI |
InChI=1S/C10H7As/c1-3-11(4-2)10-8-6-5-7-9-10/h1-2,5-9H |
InChI Key |
ASJRSPHHNWKYOA-UHFFFAOYSA-N |
Canonical SMILES |
C#C[As](C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















